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5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid typically involves the chlorosulfonation of isoquinoline-1-carboxylic acid. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which introduces the chlorosulfonyl group into the isoquinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline-1-carboxylic acid: Lacks the chlorosulfonyl group, resulting in different reactivity and applications.
5-Sulfonylisoquinoline-1-carboxylic acid: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Biological Activity
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid is a sulfonylated derivative of isoquinoline with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorosulfonyl group at the 5-position and a carboxylic acid at the 1-position, offers diverse biological activities and applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₀H₆ClNO₄S
- Molecular Weight : 271.68 g/mol
- Structure : The presence of the chlorosulfonyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, potentially affecting multiple targets within biological systems. Its interactions with proteins and enzymes could lead to significant pharmacological effects, although detailed mechanisms remain to be fully elucidated.
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties. The sulfonyl group may enhance interaction with microbial targets.
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of specific enzymes involved in disease pathways.
- Anti-inflammatory Effects : Compounds with similar isoquinoline structures often exhibit anti-inflammatory properties, which warrants investigation into this compound's effects.
The mechanisms by which this compound exerts its biological effects are not yet fully understood. However, the following hypotheses can be drawn from related research:
- Nucleophilic Substitution Reactions : The chlorosulfonyl group can undergo nucleophilic attack, possibly leading to the formation of biologically active derivatives.
- Receptor Binding : Similar compounds have been shown to interact with various receptors and proteins, suggesting that this compound may also bind to specific biological targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Isoquinoline-1-carboxylic acid | Contains a carboxylic acid group | Lacks the sulfonyl substituent |
5-Sulfamoylisoquinoline-1-carboxylic acid | Contains a sulfonamide instead of sulfonyl | Potentially different biological activity profile |
6-(Chlorosulfonyl)isoquinoline-1-carboxylic acid | Chlorosulfonyl at position 6 | Different position may affect reactivity |
The specific placement of functional groups in this compound may influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding the interactions and potential therapeutic applications of this compound:
- Interaction Studies : Research indicates that the compound's interactions with various biological targets could lead to pharmacological effects. For instance, studies on related isoquinoline derivatives have demonstrated significant antibacterial activities against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .
- Synthetic Pathways : Efficient synthesis methods for producing derivatives of this compound have been explored, which could facilitate further biological testing .
Properties
Molecular Formula |
C10H6ClNO4S |
---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
5-chlorosulfonylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
DKJJTWRZPRMWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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